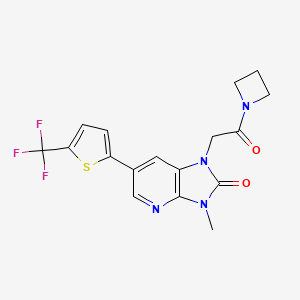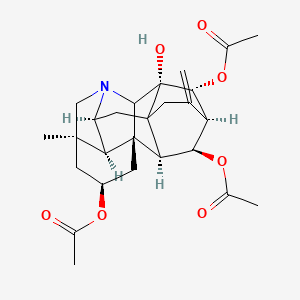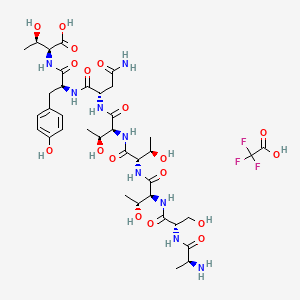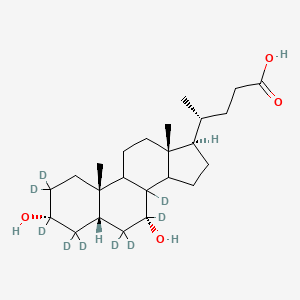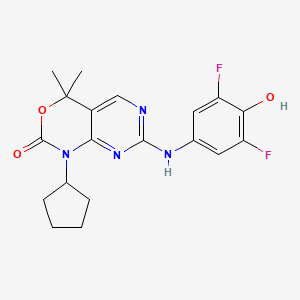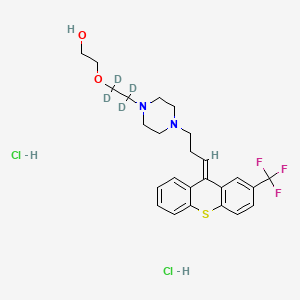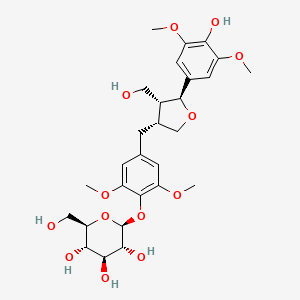![molecular formula C13H19NO2 B12429759 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a hydroxy group, a methylpyrrolidinyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrrolidine ring.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified pyrrolidine derivatives.
Substitution: Formation of brominated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-Hydroxy-1-(2-methylpyrrolidin-2-yl)ethyl]phenol
- 4-[1-Hydroxy-1-(3-methylpyrrolidin-2-yl)ethyl]phenol
- 4-[1-Hydroxy-1-(4-methylpyrrolidin-2-yl)ethyl]phenol
Uniqueness
4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-[1-hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol |
InChI |
InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3 |
Clé InChI |
NCOJGMWSQHQPRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


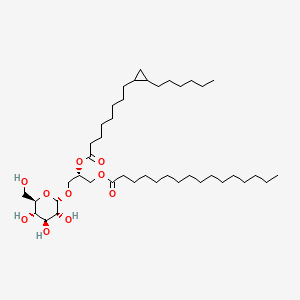
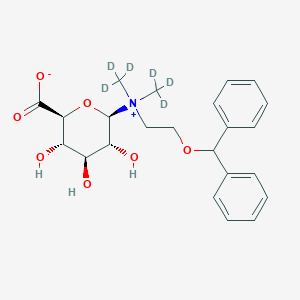
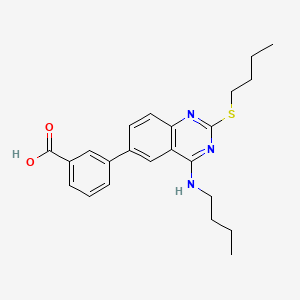
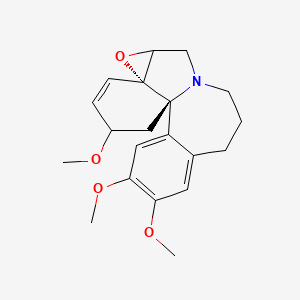
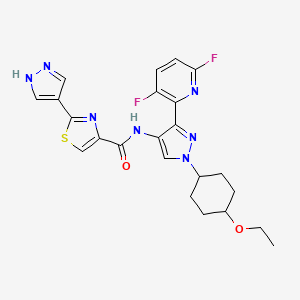
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
